Cas no 50310-83-3 (Benzenemethanol,4-amino-3,5-dichloro-a-[[(1,1-dimethylethyl)amino]methyl]-, hydrochloride (1:?), (aS)-)

Benzenemethanol,4-amino-3,5-dichloro-a-[[(1,1-dimethylethyl)amino]methyl]-, hydrochloride (1:?), (aS)- structure
50310-83-3 structure
Product Name:Benzenemethanol,4-amino-3,5-dichloro-a-[[(1,1-dimethylethyl)amino]methyl]-, hydrochloride (1:?), (aS)-
Numero CAS:50310-83-3
MF:C12H19Cl3N2O
MW:313.651060342789
CID:378136
PubChem ID:46224584
Update Time:2025-04-19

Benzenemethanol,4-amino-3,5-dichloro-a-[[(1,1-dimethylethyl)amino]methyl]-, hydrochloride (1:?), (aS)- Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzenemethanol,4-amino-3,5-dichloro-a-[[(1,1-dimethylethyl)amino]methyl]-, hydrochloride (1:?), (aS)-
    • (+)-4-amino-alpha-[(tert-butylamino)methyl]-3,5-dichlorobenzyl alcohol hydrochloride
    • (1S)-1-(4-amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanol,hydrochloride
    • (+)-4-Amino-alpha-((tert-butylamino)methyl)-3,5-dichlorobenzyl alcohol hydrochloride
    • N-[2-(4-amino-3,5-dichlorophenyl)-2-hydroxyethyl]-2-methylpropan-2-aminium chloride
    • EINECS 256-532-0
    • (1S)-1-(4-amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanol hydrochloride
    • Clenbuterol hydrochloride, (S)-
    • Q27126785
    • (S)-(+)-clenbuterol hydrochloride
    • UNII-4990DPI64G
    • DTXSID80198333
    • BENZENEMETHANOL, 4-AMINO-3,5-DICHLORO-.ALPHA.-(((1,1-DIMETHYLETHYL)AMINO)METHYL)-, HYDROCHLORIDE (1:1), (.ALPHA.S)-
    • 871984-59-7
    • (S)-Clenbuterol hydrochloride
    • Benzenemethanol, 4-amino-3,5-dichloro-alpha-(((1,1-dimethylethyl)amino)methyl)-, hydrochloride (1:1), (alphaS)-
    • 4990DPI64G
    • CHEBI:59570
    • (+)-clenbuterol hydrochloride
    • 50310-83-3
    • Inchi: 1S/C12H18Cl2N2O.ClH/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7;/h4-5,10,16-17H,6,15H2,1-3H3;1H/t10-;/m1./s1
    • Chiave InChI: OPXKTCUYRHXSBK-HNCPQSOCSA-N
    • Sorrisi: ClC1C(=C(C=C(C=1)[C@@H](CNC(C)(C)C)O)Cl)N.Cl

Proprietà calcolate

  • Massa esatta: 312.056
  • Massa monoisotopica: 312.056
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 4
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 18
  • Conta legami ruotabili: 4
  • Complessità: 233
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • XLogP3: niente
  • Superficie polare topologica: 58.3A^2

Proprietà sperimentali

  • Punto di ebollizione: 404.9°C at 760 mmHg
  • Punto di infiammabilità: 198.7°C
Fornitori consigliati
SunaTech Inc.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.